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Dimethylammonium iodide

Cat. No.: B7824107
M. Wt: 173.00 g/mol
InChI Key: JMXLWMIFDJCGBV-UHFFFAOYSA-N
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Description

Significance in Emerging Optoelectronic Systems

The primary significance of Dimethylammonium iodide in emerging optoelectronic systems lies in its ability to enhance the performance and stability of perovskite-based devices, such as solar cells and photodetectors. greatcellsolarmaterials.comnih.gov In perovskite solar cells (PSCs), the incorporation of DMAI has been shown to improve power conversion efficiency (PCE). mdpi.com For instance, the addition of the dimethylammonium (DMA⁺) cation can cause a tilting of the perovskite octahedra, which in turn increases the material's bandgap, leading to more efficient and stable PSCs. greatcellsolarmaterials.com

DMAI's role extends to various types of perovskite solar cells, including all-inorganic and hybrid organic-inorganic systems. In all-inorganic cesium lead iodide (CsPbI₃) perovskites, which are valued for their thermal stability, DMAI has been instrumental. nih.gov It can act as a volatile additive to control the crystallization process of CsPbI₃ films, leading to improved morphology and higher PCEs. bohrium.comfaiusr.com Research has demonstrated that PSCs based on CsPbI₃ treated with DMAI can achieve champion efficiencies of up to 19.03%. faiusr.com Furthermore, in tin-based perovskite solar cells, which are being explored as a less-toxic alternative to lead-based ones, DMAI has been used for A-site cation substitution. This has resulted in enhanced surface morphology, higher open-circuit voltage, and suppressed tin oxidation, all of which contribute to improved device performance. acs.org

Beyond solar cells, DMAI is also proving valuable in the development of other optoelectronic devices. For example, it has been used in the fabrication of flexible photodetectors, which have potential applications in wearable health monitoring. nih.gov Additionally, its influence on the properties of bismuth-based halide perovskites is being explored for applications in photocatalysis and electrochemiluminescence. sciopen.comrsc.org

Context within Halide Perovskite Materials Science

Halide perovskites, with their characteristic ABX₃ crystal structure, have become a major focus of materials science research due to their exceptional optoelectronic properties. acs.orgacs.org However, a significant challenge in the field is the inherent instability of many perovskite compositions, particularly under ambient conditions of moisture and heat. nih.govacs.org This is where this compound plays a critical role.

DMAI is often introduced into the perovskite structure as an A-site cation or as an additive to modulate the material's properties. mdpi.comacs.org One of its key functions is to stabilize the desired photoactive phase of the perovskite. nih.gov For example, in CsPbI₃, the black perovskite phase, which is ideal for solar cell applications, is thermodynamically unstable at room temperature. nih.govacs.org The addition of DMAI helps to stabilize this phase, preventing its conversion to the undesirable yellow, non-perovskite phase. nih.gov

The mechanism by which DMAI imparts stability is a subject of ongoing research. Some studies suggest that the DMA⁺ cation incorporates into the perovskite lattice, forming mixed-cation perovskites such as DMAₓCs₁₋ₓPbI₃. nih.govacs.org This incorporation is thought to be kinetically trapped during rapid crystallization processes. nih.govacs.org Other research indicates that DMAI acts primarily as a volatile additive, influencing the crystallization kinetics and morphology of the perovskite film without being permanently incorporated into the final structure. bohrium.comfaiusr.com Regardless of the precise mechanism, it is clear that DMAI provides a valuable tool for controlling the formation and properties of halide perovskite thin films.

The versatility of DMAI is further demonstrated by its use in creating mixed-dimensional perovskite heterostructures. By introducing DMAI, researchers can form one-dimensional (1D) DMAPbI₃ structures at the grain boundaries of three-dimensional (3D) perovskites. mdpi.com This 1D/3D structure helps to passivate defects, reduce charge carrier recombination, and prevent moisture intrusion, leading to both higher efficiency and enhanced long-term stability. mdpi.com

Current Research Landscape and Key Challenges

The current research landscape for this compound is highly active, with a strong focus on optimizing its use to overcome the remaining challenges in perovskite technology. A primary area of investigation is the precise role of DMAI in perovskite formation—whether it acts as a dopant, an additive, or both—and how this role can be controlled to achieve desired material properties. bohrium.comfaiusr.comresearchgate.net Understanding the interplay between kinetic and thermodynamic control during crystallization is crucial for reproducibly fabricating high-performance devices. nih.govacs.org

A key challenge is managing the volatility of DMAI. While its ability to be removed during annealing can be advantageous, residual DMAI in the perovskite film can be detrimental to both performance and stability. bohrium.comfaiusr.com Therefore, optimizing the annealing process, including temperature and atmosphere, is critical. bohrium.comresearchgate.net The sensitivity of DMAI sublimation to moisture adds another layer of complexity to the fabrication process. bohrium.comresearchgate.net

Another significant challenge is mitigating defects in perovskite films. While DMAI can help to improve film quality and passivate some defects, further strategies are often needed. mdpi.com Researchers are exploring the use of post-passivation treatments with other organic halides in conjunction with DMAI to further enhance device performance and stability. researchgate.net

Looking forward, research is also expanding to explore the use of DMAI in a wider range of perovskite compositions and applications. This includes its use in stabilizing bismuth-based perovskites for photocatalytic hydrogen evolution and in developing novel emitters for electrochemiluminescence applications. sciopen.comrsc.org The development of stable, wide-bandgap perovskites for use in tandem solar cells is another promising area where DMAI is expected to play a significant role. acs.org

Research Findings on this compound in Perovskite Solar Cells

Perovskite SystemRole of DMAIKey FindingsReported Efficiency
CsPbI₃Volatile additiveManipulates crystallization, improves film morphology. bohrium.comfaiusr.comUp to 19.03% faiusr.com
CsPbI₃A-site cation incorporationStabilizes the black perovskite phase through kinetic trapping. nih.govacs.org-
MAPbI₃-basedAdditive for 1D/3D heterostructureForms 1D DMAPbI₃ at grain boundaries, reducing defects and improving stability. mdpi.com21.43% mdpi.com
Tin-basedA-site cation substitutionEnhances surface morphology and suppresses tin oxidation. acs.org>10% improvement in VOC acs.org
FAₓCs₁₋ₓPbIᵧBr₃₋ᵧA-site substitutionInduces octahedral tilting, increasing the bandgap for stable, wide-bandgap cells. acs.orgRetains 92% efficiency after 500h at 60°C acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8IN B7824107 Dimethylammonium iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.HI/c1-3-2;/h3H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXLWMIFDJCGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51066-74-1
Record name Methanamine, N-methyl-, hydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51066-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for Dimethylammonium Iodide and Its Derivatives

Controlled Solution-Based Synthesis of Dimethylammonium Lead Iodide (DMAPbI₃)

The solution-based synthesis of DMAPbI₃ offers a versatile and cost-effective route to obtaining this important perovskite material. The precise control over stoichiometry and crystallization conditions is paramount in determining the final properties of the synthesized compound.

Stoichiometric Precursor Combination and Dissolution in Organic Solvents

The synthesis of DMAPbI₃ typically involves the reaction of equimolar, or stoichiometric, amounts of dimethylammonium iodide (DMAI) and lead(II) iodide (PbI₂) in a suitable organic solvent. This straightforward approach allows for the formation of the desired perovskite structure through the self-assembly of the precursor ions in solution.

A common method involves dissolving stoichiometric quantities of DMAI and PbI₂ in an organic solvent, followed by crystallization. The choice of solvent is critical as it influences the solubility of the precursors and the kinetics of crystal growth. Acetonitrile has been successfully employed for this purpose, yielding a yellow crystalline powder of DMAPbI₃ upon controlled evaporation. faiusr.comnih.gov Similarly, γ-butyrolactone (GBL) has been utilized as a solvent for the synthesis of mixed-cation perovskites containing dimethylammonium. acs.org

The precursor solution is typically prepared by mixing the organic and inorganic components in a specific molar ratio. For instance, in the synthesis of mixed-cation perovskites (MA₁₋ₓDMAₓPbI₃), the ratio of methylammonium (B1206745) iodide (MAI) to DMAI is systematically varied to tune the material's properties. acs.org The dissolution of the precursors is often facilitated by stirring and gentle heating to ensure a homogeneous solution, which is a prerequisite for controlled crystallization.

The table below summarizes the solvents and precursor ratios used in the solution-based synthesis of dimethylammonium-containing lead iodide perovskites.

Perovskite SystemPrecursorsMolar Ratio (Organic:Inorganic)Solvent(s)Reference
DMAPbI₃DMAI, PbI₂1:1Acetonitrile faiusr.comnih.gov
MA₁₋ₓDMAₓPbI₃MAI, DMAI, PbI₂(1-x):x:1γ-butyrolactone (GBL) acs.org
CsPbI₃ (with DMAI)CsI, PbI₂, DMAI1:1 (with varying DMAI)DMF faiusr.com

Evaporation-Controlled Crystallization Techniques

Following the preparation of a saturated precursor solution, the crystallization of DMAPbI₃ is often induced by controlled evaporation of the solvent. This technique allows for a gradual increase in the solute concentration, leading to nucleation and subsequent crystal growth. The rate of evaporation is a critical parameter that dictates the size, morphology, and quality of the resulting crystals.

Slow evaporation is a widely used method to obtain large, high-quality single crystals of perovskites. bohrium.com This can be achieved by loosely covering the container with the precursor solution, allowing the solvent to evaporate at a slow, controlled rate. nih.gov Techniques to control the evaporation rate include adjusting the temperature of the solution or controlling the surface area of the solution exposed to the atmosphere. bohrium.comnih.gov Slower evaporation rates generally lead to a lower nucleation density and promote the growth of larger crystals, while faster evaporation can result in a higher number of smaller crystallites. nih.gov

In the context of DMAPbI₃ synthesis, after dissolving the stoichiometric precursors in a solvent like acetonitrile, a controlled evaporation process is employed to obtain the crystalline powder. faiusr.comnih.gov The temperature at which evaporation is carried out can also influence the final crystal phase and morphology. For instance, in the synthesis of related methylammonium lead iodide (MAPbI₃), the crystallization temperature from γ-butyrolactone (GBL) was found to affect the resulting crystal phase. nih.gov

The following table outlines different evaporation-controlled crystallization techniques and their effects on perovskite crystal formation.

TechniqueDescriptionEffect on CrystallizationReference
Slow Evaporation Gradual removal of solvent at a constant temperature.Promotes the growth of large, well-defined single crystals by minimizing nucleation sites. bohrium.comresearchgate.net
Controlled Heating Increasing the temperature of the solution to accelerate solvent evaporation.Can be used to control the rate of crystallization, but may be difficult to control the nucleation process. bohrium.com
Anti-Solvent Vapor-Assisted Crystallization Diffusion of a volatile anti-solvent into the precursor solution to induce precipitation.Reduces the solubility of the perovskite, leading to rapid crystallization. bohrium.com

Integration of this compound in Perovskite Thin Film Fabrication

This compound has emerged as a key additive in the fabrication of perovskite thin films, significantly influencing their optoelectronic properties. Its role extends beyond being a simple precursor to actively participating in the crystallization pathways and modifying the final film characteristics.

Additive-Assisted Crystallization Pathways in Perovskite Films

The incorporation of DMAI as an additive in perovskite precursor solutions has been shown to be an effective strategy for controlling the crystallization process of perovskite thin films, such as cesium lead iodide (CsPbI₃). faiusr.comnih.gov DMAI is often referred to as a volatile additive that can manipulate the crystallization kinetics without being permanently incorporated into the final crystal lattice. faiusr.comnih.gov

The addition of DMAI to the precursor solution can significantly influence the crystal phase and morphology of the resulting perovskite film. faiusr.com In the fabrication of CsPbI₃ films, the amount of DMAI additive has a pronounced effect on the final crystal phase, crystallinity, and grain size. faiusr.com By carefully controlling the concentration of DMAI, it is possible to direct the formation of the desired perovskite phase and achieve a more uniform and crystalline film. faiusr.com This control over morphology is crucial for optimizing the performance of perovskite-based devices. For instance, the introduction of DMAI has been shown to facilitate the formation of a 1D DMAPbI₃ structure at the grain boundaries of 3D perovskites, which can passivate defects and improve charge carrier transport. mdpi.com

The table below illustrates the effect of varying DMAI content on the properties of CsPbI₃ perovskite films.

DMAI ContentEffect on Crystal PhaseEffect on MorphologyReference
LowPromotes formation of the desired black phaseSmaller grain size faiusr.com
OptimalStabilizes the black phase with high crystallinityLarger, more uniform grains faiusr.com
HighMay lead to the formation of undesired phasesCan negatively impact film morphology faiusr.com

One of the key mechanisms through which DMAI influences perovskite film formation is by facilitating crystalline growth through the formation of an intermediate phase. faiusr.comchinesechemsoc.org It is proposed that DMAI and PbI₂ first form an intermediate compound, structurally similar to DMAPbI₃. faiusr.com This intermediate phase can act as a template or a scaffold that guides the subsequent crystallization of the final perovskite material, such as CsPbI₃.

During the annealing process, the volatile DMAI component sublimates, allowing the primary cations (e.g., Cs⁺) to occupy their positions in the crystal lattice, resulting in the formation of the desired perovskite structure. faiusr.com The presence of this transient intermediate phase can lower the energy barrier for the phase transformation, accelerating the crystallization process and leading to the formation of high-quality perovskite films with improved crystallinity and reduced defect density. nih.govchinesechemsoc.org This additive-assisted crystallization provides a powerful tool for controlling the complex formation pathways of perovskite materials. osti.govnih.gov

Vacuum Deposition and Co-sublimation Strategies for Perovskite Films

Vacuum deposition techniques offer a solvent-free approach to fabricating perovskite films, providing precise control over film thickness and composition. The co-sublimation of this compound with other metal halide precursors has emerged as a promising strategy for producing stable and efficient perovskite solar cells.

In a notable study, the vacuum processing of CsPbI₃ perovskite films at room temperature was demonstrated by incorporating DMAI through co-sublimation with CsI and PbI₂. institutims.rsnih.govacs.org This method successfully stabilized the desirable black perovskite phase of CsPbI₃, which is typically unstable at room temperature. nih.govacs.org The resulting solar cells achieved an average power conversion efficiency (PCE) exceeding 12%. institutims.rsnih.gov Further improvements were realized by introducing a third A-site cation, methylammonium, in a four-source deposition process, which led to the formation of homogeneous films and a PCE of up to 14.8%. institutims.rsnih.govacs.org

The role of DMAI in this process is multifaceted. It can act as a crystal growth additive, manipulating the crystallization process of the perovskite film. researchgate.netfaiusr.com Research indicates that DMAI can be incorporated into the CsPbI₃ perovskite to form a more stable alloyed composition of CsₓDMA₁₋ₓPbI₃. institutims.rs However, other studies suggest that DMAI acts as a volatile additive that facilitates the controllable growth of CsPbI₃ and is subsequently removed during annealing. faiusr.comresearchgate.netnih.gov Time-of-flight secondary ion mass spectrometry (TOF-SIMS) and nuclear magnetic resonance (NMR) results have confirmed that under certain conditions, the DMAI additive does not get incorporated into the crystal lattice of CsPbI₃. faiusr.comnih.gov

The sublimation behavior of DMAI is sensitive to the atmosphere, with a proper environment being crucial for its removal. faiusr.comnih.gov The sublimation of DMAI is proposed to occur alongside the entry of Cs⁺ cations into the crystal lattice during the annealing process, following the formation of an intermediate phase similar to DMAPbI₃. faiusr.com

Table 1: Performance of Vacuum-Deposited Perovskite Solar Cells with DMAI

Perovskite CompositionDeposition MethodAverage PCEChampion PCEReference
DMAI-incorporated CsPbI₃Co-sublimation>12%- institutims.rsnih.gov
Triple-cation (MA⁺, DMA⁺, Cs⁺)Four-source co-deposition-14.8% institutims.rsnih.govacs.org
Phenyltrimethylammonium chloride passivated CsPbI₃ (with DMAI additive)Solution processing with subsequent vacuum deposition steps-19.03% faiusr.comnih.gov

Two-Step Deposition Approaches for Mixed-Dimensional Perovskite Structures

The two-step deposition method is a widely used technique for fabricating perovskite films, offering better control over film morphology and crystallinity compared to one-step methods. mdpi.comias.ac.in This approach typically involves the sequential deposition of the inorganic and organic components. The introduction of this compound into the precursor solution in a two-step process has been shown to facilitate the formation of mixed-dimensional (1D/3D) perovskite heterostructures, leading to enhanced device performance and stability. mdpi.com

In this method, DMAI is added to the organic cation halide precursor solution, which is then deposited onto a pre-deposited PbI₂ layer. mdpi.com The presence of DMAI influences the crystalline growth and can coordinate with excess PbI₂ to form one-dimensional (1D) DMAPbI₃. mdpi.comresearchgate.net This 1D perovskite tends to be located at the grain boundaries of the three-dimensional (3D) perovskite, which helps to passivate defects, reduce bulk trap density, and promote charge carrier transfer. mdpi.com The formation of this 1D/3D heterostructure has been credited with inhibiting non-radiative recombination and improving charge carrier transfer, leading to a power conversion efficiency of 21.43% in optimized devices. mdpi.com

Furthermore, the hydrophobic nature of the large DMA⁺ cations at the grain boundaries can effectively prevent the intrusion of moisture, thereby enhancing the long-term stability of the perovskite film. mdpi.com Devices incorporating this 1D/3D structure maintained 85% of their initial efficiency after 1000 hours of storage under ambient conditions with ~45% relative humidity. mdpi.com

The concentration of DMAI is a critical parameter that affects the final film properties. Increasing the concentration of DMAI can lead to the appearance of a diffraction peak corresponding to 1D DMAPbI₃ in the X-ray diffraction patterns of the films. researchgate.net

Table 2: Effect of DMAI on the Properties of Two-Step Deposited Perovskite Films

PropertyWithout DMAIWith DMAIReference
Perovskite Structure3D1D/3D Heterostructure mdpi.com
Bulk Trap DensityHigherReduced mdpi.com
Charge Carrier LifetimeShorterLonger mdpi.com
Power Conversion EfficiencyLower21.43% mdpi.com
Long-term Stability (1000h, ~45% RH)LowerMaintained 85% of initial efficiency mdpi.com

Mechanistic Understanding of Dimethylammonium Cation Formation in Precursor Solutions

The presence of the dimethylammonium (DMA⁺) cation in perovskite precursor solutions is not always a result of the direct addition of a DMAI salt. It can also be generated in situ through chemical reactions involving the solvents and additives commonly used in perovskite fabrication.

Hydrolysis-Induced Generation from Organic Solvents

A significant pathway for the formation of DMA⁺ cations is the hydrolysis of N,N-dimethylformamide (DMF), a widely used solvent in perovskite precursor solutions. mdpi.comresearchgate.netacs.org This hydrolysis reaction is particularly relevant in the presence of acidic conditions and can be accelerated by heat. researchgate.netacs.org

The hydrolysis of DMF yields dimethylamine (B145610) (DMA) and formic acid. researchgate.net In the acidic environment of the precursor solution, which often contains acidic species like methylammonium (MA⁺) or formamidinium (FA⁺) halides, the in situ formed DMA is readily protonated to form the dimethylammonium cation (DMA⁺). acs.orgsemanticscholar.org This protonation is facilitated by the presence of excess MAI. acs.org

This in situ generation of DMA⁺ can have a profound impact on the crystallization of the perovskite film and the final device performance. acs.org The DMA⁺ cations can then be incorporated into the perovskite structure, influencing its properties in a similar manner to when DMAI is intentionally added. mdpi.comacs.org The formation of DMA⁺ through DMF hydrolysis has been identified as a key factor in the aging of perovskite precursor solutions, which can unexpectedly lead to improved performance of perovskite light-emitting diodes (PeLEDs). acs.org

Influence of Acidic Additives on DMA⁺ Production

The production of DMA⁺ cations from the hydrolysis of amide solvents like DMF and N-methylformamide (NMF) is significantly influenced by the presence of acidic additives. researchgate.netacs.org Hydrohalic acids, such as hydroiodic acid (HI), are known to catalyze the hydrolysis of these solvents. mdpi.comacs.org

The acidic environment created by these additives promotes the breakdown of the amide bond in the solvent molecule, leading to the formation of the corresponding amine and carboxylic acid. researchgate.netacs.org For instance, the acid-catalyzed hydrolysis of NMF has been utilized as a method for the in situ formation of methylammonium (MA⁺) ions for the synthesis of MAPbX₃ perovskites. acs.org A similar mechanism applies to DMF, where the presence of an acid like HI facilitates the generation of dimethylamine, which is then protonated to DMA⁺. mdpi.com

The use of acidic additives to control the in situ generation of organic cations provides an additional tool for tuning the composition and properties of perovskite films. For example, hydriodic acid has been shown to increase the number of nucleation centers and accelerate the growth of perovskite crystals. whiterose.ac.ukresearchgate.net This effect is, in part, attributed to the influence of the acidic conditions on the precursor chemistry, which includes the potential for solvent hydrolysis and the formation of species like DMA⁺.

Sophisticated Structural Elucidation of Dimethylammonium Iodide Containing Perovskites

Crystal Structure Analysis of Dimethylammonium Lead Iodide (DMAPbI₃)

Dimethylammonium lead iodide (DMAPbI₃) presents a distinct crystal structure compared to its methylammonium (B1206745) (MA) counterpart. At room temperature, DMAPbI₃ typically adopts a hexagonal crystal structure. acs.org This structural arrangement is a key factor in determining the material's physical and chemical properties.

A defining characteristic of the DMAPbI₃ crystal structure is the arrangement of its lead iodide octahedra. Unlike the corner-sharing network found in three-dimensional perovskites like MAPbI₃, DMAPbI₃ is composed of one-dimensional (1D) chains of face-sharing [PbI₆]⁴⁻ octahedra. acs.orgmdpi.com These chains extend along the c-axis of the hexagonal crystal structure, with the large dimethylammonium (DMA⁺) cations situated between these inorganic columns. acs.orgmdpi.com This 1D architecture imparts unique electronic and optical properties, distinguishing it from the more common 3D perovskite frameworks.

The topic of ferroelectricity in hybrid organic-inorganic perovskites has been a subject of considerable scientific discussion. While some studies have reported evidence of ferroelectric domains in methylammonium lead iodide (MAPbI₃) thin films, the definitive nature of this property remains debated. rsc.orgrsc.orgresearchgate.netscispace.com The presence of a non-centrosymmetric crystal structure at room temperature is a prerequisite for piezoelectricity, which has been observed in MAPbI₃ and is consistent with ferroelectricity. nrel.gov For dimethylammonium-containing perovskites, the specific crystal structure and the orientation of the DMA⁺ cations within the lattice are expected to influence any potential ferroelectric behavior. The alignment of molecular dipoles of the organic cation can, in principle, lead to spontaneous polarization, a hallmark of ferroelectric materials. However, the dynamic nature of these cations at room temperature complicates the direct observation and confirmation of a stable ferroelectric state.

Investigation of Cation Incorporation and Distribution in Mixed-Cation Perovskites

The substitution of A-site cations in the ABX₃ perovskite structure is a widely employed strategy to modify the material's properties. The incorporation of the larger DMA⁺ cation into lattices traditionally occupied by smaller cations like cesium (Cs⁺) or methylammonium (MA⁺) induces significant structural and electronic changes.

The partial substitution of Cs⁺ or MA⁺ with DMA⁺ at the A-site has been shown to be an effective method for tuning the bandgap and improving the stability of lead iodide perovskites. acs.orgresearchgate.net In the case of CsPbI₃, the incorporation of DMA⁺ can help stabilize the desirable black perovskite phase at lower temperatures. researchgate.net Similarly, introducing DMA⁺ into the MAPbI₃ lattice to form MA₁₋ₓDMAₓPbI₃ can alter the phase transition temperature and stabilize the cubic phase at room temperature. acs.orgnih.gov The mechanism of incorporation involves the DMA⁺ cation occupying the cavity between the [PbI₆] octahedra, which can lead to lattice expansion and octahedral tilting to accommodate the larger cation. acs.orgosti.gov However, there is a limit to the amount of DMA that can be incorporated before phase segregation occurs. For instance, in the Cs-DMA alloy system, a pure-phase material is typically formed only up to about 25% DMA concentration. researchgate.net In the MA-DMA system, a 3D perovskite structure is maintained for DMA concentrations up to approximately 20%. acs.orgnih.gov

Table 1: Effects of DMA⁺ Substitution on Perovskite Properties
Perovskite SystemEffect of DMA⁺ IncorporationDMA⁺ Concentration Limit for Single PhaseReference
Cs₁₋ₓDMAₓPbI₃Stabilizes black perovskite phase at lower temperatures~25% researchgate.net
MA₁₋ₓDMAₓPbI₃Lowers phase transition temperature, stabilizes cubic phase at room temperature~20% acs.orgnih.gov

In mixed-cation perovskites such as MA₁₋ₓDMAₓPbI₃, the methylammonium and dimethylammonium ions are found to be distributed randomly throughout the lattice sites. acs.orgnih.gov This random distribution forms a solid solution, where the entropic advantage of mixing helps to stabilize the structure. acs.org The mobility of both MA⁺ and DMA⁺ cations within the lattice is high, with reorientation times on the picosecond scale, indicating a dynamic disordered state at room temperature. acs.org This random arrangement of cations with different sizes and shapes can influence the local lattice strain and the electronic landscape of the material.

Phase Transformation Dynamics and Stability

The stability of mixed-cation perovskites is often enhanced compared to their single-cation counterparts. The presence of multiple cations on the A-site can create a more robust and less degradation-prone structure. rsc.org However, the stability is also influenced by environmental factors such as humidity, which can accelerate phase transitions and degradation. uu.nl Studies have shown that the incorporation of DMA can improve moisture resistance in some systems. researchgate.net The sublimation of dimethylammonium iodide (DMAI) during thermal annealing is a crucial aspect of the fabrication process for certain perovskite films, and controlling this process is key to achieving the desired phase and morphology. faiusr.com

Table 2: Phase Transition Temperatures of MAPbI₃ and DMA-containing Perovskites
MaterialTetragonal to Cubic Phase Transition TemperatureReference
MAPbI₃~57 °C nrel.gov
MA₁₋ₓDMAₓPbI₃ (0.05 < x < 0.2)Lowered compared to pure MAPbI₃ acs.orgnih.gov

Kinetic versus Thermodynamic Control of Mixed-Cation Perovskite Formation

The formation of mixed-cation perovskites incorporating dimethylammonium (DMA⁺) is highly dependent on the synthesis conditions, which dictate whether the final product is governed by kinetic or thermodynamic control. nih.govacs.org Research has shown a stark contrast in the outcome when forming mixed-cation cesium dimethylammonium lead iodide (DMAₓCs₁₋ₓPbI₃) perovskites under different reaction pathways.

Under thermodynamic control , such as through mechanosynthesis or slow solvent evaporation without an antisolvent, the system reaches its most stable energy state. nih.govacs.org In the case of DMAₓCs₁₋ₓPbI₃, this results in complete phase segregation. The thermodynamically favored products are a one-dimensional hexagonal DMAPbI₃ phase and the non-perovskite δ-phase of CsPbI₃. nih.govresearchgate.net First-principles calculations and molecular dynamics simulations support these experimental findings, indicating that the incorporation of DMA⁺ into the CsPbI₃ lattice is an energetically unfavorable process. nih.govacs.org Essentially, there is no propensity for DMA⁺ and Cs⁺ to form a thermodynamically stable mixed-cation solid solution at the atomic level. nih.govacs.org

Conversely, under kinetic control , metastable phases can be "trapped" before the system can relax to its thermodynamic minimum. nih.gov This is typically achieved through rapid, non-equilibrium processes like spin-coating with fast antisolvent-induced crystallization. acs.orgnih.gov This rapid crystallization forces the incorporation of DMA⁺ into the perovskite structure, leading to the formation of a mixed-cation DMAₓCs₁₋ₓPbI₃ solid solution. nih.govacs.org The resulting black perovskite phase is kinetically stabilized, even though it is not the most thermodynamically stable configuration. nih.gov

This dichotomy is crucial for material fabrication, as the desired photoactive perovskite phase of CsPbI₃ is itself thermodynamically unstable at room temperature. nih.govnih.govacs.org The kinetic trapping of a mixed-cation phase through the inclusion of DMAI is a key strategy to stabilize this photoactive phase. nih.gov

The table below summarizes the outcomes of different synthesis conditions on the formation of DMAₓCs₁₋ₓPbI₃ perovskites.

Control RegimeSynthesis MethodResulting ProductProduct Stability
ThermodynamicMechanosynthesis, Slow Solvent EvaporationSegregated δ-CsPbI₃ and DMAPbI₃Thermodynamically Stable
KineticSpin-Coating with Rapid Antisolvent DrippingMixed-Cation DMAₓCs₁₋ₓPbI₃ Solid SolutionKinetically Trapped (Metastable)

Intermediate Phase Coexistence and Role in Phase Transition Energy Barriers

The crystallization of perovskite thin films is a complex process that often involves the formation of intermediate phases. These transient structures can significantly influence the final film quality, morphology, and phase purity. The use of dimethylammonium (DMA⁺) cations, often introduced via additives like dimethylammonium chloride (DMAC) or DMAI, can play a pivotal role in guiding this crystallization pathway.

During the annealing process of perovskite precursor films, intermediate phases can form, such as a DMAPbI₃-like structure when DMAI is used as an additive. faiusr.com The evolution of these intermediate phases is critical. For instance, in the fabrication of CsPbI₃, the initial formation of an intermediate phase involving DMA⁺ and PbI₂ has been observed. faiusr.com As annealing progresses, the volatile DMAI component sublimates, allowing for the incorporation of Cs⁺ cations into the crystal lattice to form the desired perovskite structure. faiusr.com The content of the DMAI additive can affect the crystallization kinetics and the nature of the intermediate phases formed. faiusr.com

The presence and transformation of these intermediate phases can influence the energy barriers associated with the phase transitions of the final perovskite material. For example, in formamidinium lead iodide (FAPbI₃) systems, additives can regulate crystallization dynamics by suppressing the formation of complex intermediate phases, thereby enhancing the crystallinity of the desired α-phase. The introduction of specific additives can lead to a more ordered arrangement of the lead-halide octahedra in the intermediate state, which facilitates a smoother transition to the final, high-quality perovskite phase.

Influence of Additives on Metastable Phase Stabilization

Additives play a crucial role in stabilizing metastable phases of perovskites, which are often the desired structures for high-performance optoelectronic applications. This compound (DMAI) and related dimethylammonium salts are frequently used as additives to control crystallization and improve the stability of perovskite films, particularly for all-inorganic perovskites like CsPbI₃ and formamidinium-based perovskites. researchgate.netresearchgate.netnih.gov

The primary function of DMAI as an additive is to manipulate the crystallization process of the perovskite film. faiusr.comnih.gov It can influence the crystal phase, crystallinity, and grain size of the final film. faiusr.com Research has shown that DMAI is an effective volatile additive. researchgate.net During the fabrication of CsPbI₃ films, DMAI and PbI₂ can form an intermediate phase. faiusr.com Upon annealing, the DMAI sublimates, and its removal is sensitive to moisture. researchgate.netnih.gov This controlled removal allows for the subsequent formation of the desired CsPbI₃ perovskite structure. faiusr.com This clarification of DMAI's role as a crystal growth additive rather than a permanent dopant is significant for developing stable and efficient inorganic perovskite solar cells. faiusr.com

In formamidinium-caesium lead halide systems, dimethylammonium chloride is utilized as an additive in a high-temperature, DMSO-free processing method to control the intermediate precursor phases. nih.gov By managing the crystallization sequence, it is possible to tune critical film properties such as grain size, texture, and crystal orientation. nih.gov This "intermediate-phase engineering" approach is vital for achieving long-term operational stability in perovskite devices. nih.gov

The table below summarizes the effects of different dimethylammonium-based additives on perovskite properties.

AdditivePerovskite SystemObserved Effects
This compound (DMAI)CsPbI₃Acts as a volatile additive to control crystallization, crystal phase, and morphology. faiusr.comnih.gov Does not alloy into the final crystal lattice. researchgate.netnih.gov
Dimethylammonium Chloride(FA)yCs1-yPb(IxBr1-x)₃Controls intermediate precursor phases, allowing for tuning of grain size, texturing, and crystallinity. nih.gov

Advanced Characterization Techniques in Dimethylammonium Iodide Research

Spectroscopic Investigations of Electronic and Local Structure

Spectroscopy is a cornerstone of materials characterization, offering a window into the atomic and molecular properties of dimethylammonium iodide.

Solid-State Nuclear Magnetic Resonance Spectroscopy (NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that probes the local chemical environment of specific nuclei. In the context of materials containing this compound, NMR is instrumental in elucidating the behavior of the dimethylammonium (DMA) cation and its interaction with its surroundings.

NMR spectroscopy is crucial in determining whether this compound acts as a dopant that incorporates into a crystal lattice or functions as an additive that influences crystal growth without being integrated. Studies on cesium lead iodide (CsPbI₃) perovskites have utilized NMR to confirm that the DMAI additive does not alloy into the crystal lattice. researchgate.netnih.gov This is a critical distinction, as the role of DMAI—whether as a structural component or a crystallization mediator—profoundly impacts the final material's properties and stability. researchgate.net For instance, research has shown that DMAI can be an effective volatile additive for manipulating the crystallization process of inorganic perovskite films. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to verify the presence and chemical states of the constituent elements of this compound and related compounds.

In studies where DMAI is used as an additive in the fabrication of perovskite films, XPS is employed to track the elemental composition at different stages of the process. For example, XPS analysis of CsPbI₃ films fabricated with DMAI reveals the evolution of lead (Pb 4f) and nitrogen (N 1s) core-level spectra. A strong N 1s peak at approximately 402.2 eV, characteristic of the DMA⁺ cation, can be observed in the initial stages of film formation. Crucially, the absence of this nitrogen signal in the final annealed films provides further evidence that DMAI acts as a volatile additive that is removed during processing. acs.org

The binding energies of the core electrons are sensitive to the chemical environment, allowing for the determination of oxidation states. For instance, the I 3d core level spectra, with its I 3d₅/₂ and I 3d₃/₂ peaks, can be analyzed to understand the chemical state of iodine in the material. Shifts in these binding energies can indicate changes in the coordination or oxidation state of the iodide ions.

ElementCore LevelTypical Binding Energy (eV)Information Provided
NitrogenN 1s~402.2Presence and chemical state of the dimethylammonium cation
LeadPb 4fVariesOxidation state and chemical environment of lead
IodineI 3dVariesOxidation state and chemical environment of iodide

Infrared (IR) and Raman Vibrational Spectroscopy for Molecular Confirmation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for confirming the molecular structure of compounds. rsc.orgresearcher.lifemdpi.com These techniques probe the vibrational modes of molecules, which are unique and act as a "fingerprint" for a given compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. mdpi.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. rsc.org Vibrational modes that lead to a change in the polarizability of the molecule are Raman active. mdpi.com

Together, IR and Raman spectroscopy provide complementary information about the vibrational modes of the dimethylammonium and iodide ions. The characteristic vibrational frequencies of the C-H, N-H, and C-N bonds in the dimethylammonium cation can be identified, confirming the presence and integrity of the organic component. These techniques are routinely used to verify the successful synthesis and purity of this compound and its derivative compounds, such as dimethylammonium lead iodide (DMAPbI₃). researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
N-H stretch3000 - 3300Stretching vibration of the N-H bonds in the ammonium (B1175870) group.
C-H stretch2800 - 3000Stretching vibration of the C-H bonds in the methyl groups.
N-H bend1500 - 1650Bending vibration of the N-H bonds.
C-H bend1350 - 1480Bending vibration of the C-H bonds.
C-N stretch1000 - 1250Stretching vibration of the carbon-nitrogen bond.

Diffraction and Imaging for Material Morphology and Crystallinity

While spectroscopy provides information at the atomic and molecular level, diffraction and imaging techniques are essential for understanding the macroscopic structure, crystal arrangement, and surface features of materials containing this compound.

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of a material. By analyzing the angles and intensities of the diffracted X-ray beams, the arrangement of atoms within the crystal lattice can be deduced. In the study of perovskite materials fabricated using DMAI, XRD is used to identify the crystal phases present. For example, the addition of DMAI to CsPbI₃ has been shown to influence the final crystal phase, with different concentrations of DMAI leading to the formation of either the γ-CsPbI₃ or β-CsPbI₃ phase, each with its characteristic diffraction peaks. acs.org Similarly, XRD patterns of one-dimensional (1D) DMAPbI₃ films show distinct diffraction peaks that match calculated patterns from single-crystal data.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface topography. In the context of thin films prepared with this compound, SEM is used to visualize the grain size, morphology, and compactness of the film. acs.orgresearchgate.net For instance, studies have shown that varying the concentration of DMAI used in the fabrication of CsPbI₃ films significantly affects the resulting grain size and morphology, with higher concentrations generally leading to larger, more compact grains. acs.org Cross-sectional SEM images can also reveal the thickness and layered structure of devices incorporating these films.

TechniqueInformation ObtainedRelevance to this compound Research
X-ray Diffraction (XRD)Crystal structure, phase identification, lattice parameters, crystallinityDetermining the crystal phase of perovskites formed with DMAI; confirming the structure of DMAPbI₃. acs.org
Scanning Electron Microscopy (SEM)Surface morphology, grain size, film compactness, cross-sectional structureVisualizing the effect of DMAI on the morphology of perovskite thin films. acs.org

Thermal and Mass Spectrometry for Volatility and Residue Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying the thermal stability and decomposition of materials, as well as their sublimation behavior. aalto.fi In the context of this compound, TGA is employed to investigate its volatility and how it is removed from perovskite films during annealing. faiusr.comresearchgate.net

Studies on the role of DMAI in the fabrication of CsPbI₃ perovskite have utilized TGA to explore the sublimation of DMAI during the deposition process. faiusr.comresearchgate.net The results from these analyses help to confirm whether DMAI acts as a volatile additive that aids in the crystallization process or if it becomes incorporated into the final perovskite structure. faiusr.com TGA measurements have shown that DMAI can be completely removed with a proper annealing process. faiusr.com The sublimation of DMAI has also been found to be sensitive to the presence of moisture, indicating that the annealing atmosphere can play a crucial role in its removal. researchgate.net The onset temperature of weight loss in a TGA curve can provide a good indication of the optimal temperature for the sublimation of a precursor in deposition processes. aalto.fi

Table 4: Summary of TGA Findings on the Sublimation of this compound (DMAI).

ObservationImplication
DMAI can be completely removed with proper annealing.DMAI acts as a volatile additive rather than a dopant.
Sublimation of DMAI is sensitive to moisture.The annealing atmosphere is important for complete removal.
Onset of weight loss indicates sublimation temperature.Provides guidance for optimizing deposition process parameters.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. acs.orgosti.gov It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. arxiv.org These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high accuracy. acs.org

In the investigation of this compound in perovskite films, TOF-SIMS is a powerful tool for detecting the presence and distribution of DMA⁺ ions and any potential residues. faiusr.comnsf.gov Studies have used TOF-SIMS to confirm that DMAI can be incorporated into perovskite films from the precursor solution. nsf.gov The technique can provide depth profiling information, revealing the distribution of specific ions throughout the thickness of the film. nsf.gov For example, TOF-SIMS analysis has shown that in some cases, there is a higher concentration of DMA at the surface of the film, suggesting a role in surface passivation. nsf.gov

Furthermore, TOF-SIMS has been instrumental in verifying that with appropriate annealing, DMAI can be effectively removed, leaving no DMA dopant in the final CsPbI₃ perovskite. faiusr.comresearchgate.net The detection of characteristic peaks, such as m/z = 46.06 for DMA⁺, in samples with added DMAI, and their absence in control samples, provides clear evidence of its incorporation or removal. nsf.gov This level of detailed chemical information is crucial for understanding the precise role of additives like this compound in influencing the properties and performance of perovskite materials. faiusr.comnsf.gov

Table 5: Key Findings from TOF-SIMS Analysis of Dimethylammonium (DMA) in Perovskite Films.

FindingAnalytical EvidenceSignificance
Incorporation of DMADetection of characteristic DMA⁺ peak (m/z=46.06) in DMA-containing samples.Confirms that DMA from the precursor solution is integrated into the film.
Non-uniform DistributionHigher intensity of DMA⁺ signal at the film surface in depth profiles.Suggests a potential role in surface passivation.
Complete Removal After AnnealingAbsence of DMA⁺ signal in the final film after proper heat treatment.Indicates that DMAI can act as a volatile additive that does not dope (B7801613) the final material. faiusr.comresearchgate.net
Residue DetectionIdentification of DMAI residues can be correlated with device performance and stability. faiusr.comHighlights the importance of process optimization to remove detrimental residues.

Exploration of Charge Transport Phenomena and Optoelectronic Functionality

Charge Carrier Dynamics and Recombination Mechanisms

The incorporation of dimethylammonium iodide (DMAI) has been shown to significantly influence the charge carrier dynamics within perovskite solar cells, leading to enhanced performance. A key factor in this improvement is the extension of the charge carrier lifetime. Research has demonstrated that the presence of DMAI can passivate defects within the perovskite material, which in turn reduces non-radiative recombination pathways. mdpi.comcell.com This leads to longer lifetimes for photogenerated charge carriers, increasing the probability of their successful extraction and contribution to the photocurrent. nih.gov For instance, studies on CsPbI3 perovskite solar cells have shown that the addition of DMAI can facilitate the crystallization process, resulting in improved morphology and a longer charge carrier lifetime. mdpi.com

This extended carrier lifetime directly correlates with an increased charge extraction efficiency. nih.gov Efficient charge extraction is crucial for minimizing recombination losses and maximizing the short-circuit current density (Jsc) and fill factor (FF) of the solar cell. The improved charge separation and collection process, facilitated by the presence of DMAI, ultimately contributes to a higher power conversion efficiency (PCE). mdpi.com

Table 1: Representative Impact of DMAI on Perovskite Solar Cell Parameters

ParameterWithout DMAIWith DMAI
Charge Carrier Lifetime ShorterLonger mdpi.com
Charge Extraction Efficiency LowerHigher nih.gov
Power Conversion Efficiency (PCE) LowerHigher mdpi.comgreatcellsolarmaterials.com

Note: The values in this table are qualitative and represent the general trend observed in various studies.

A primary mechanism by which this compound enhances perovskite solar cell performance is through the suppression of defect and trap densities. cell.comacs.org In polycrystalline perovskite films, grain boundaries and surfaces can host a variety of defects that act as trapping sites for charge carriers, leading to non-radiative recombination and reduced device efficiency. The introduction of the dimethylammonium (DMA+) cation has been shown to effectively passivate these defects. mdpi.com

Electrochemical Properties and Redox Processes of DMAPbI3

Cyclic voltammetry (CV) has been employed to investigate the electrochemical behavior of dimethylammonium lead iodide (DMAPbI3). sctm.mkmjcce.org.mkmjcce.org.mk These studies reveal the redox processes and provide insights into the electrochemical stability of the material. In a typical CV study of DMAPbI3, an intense, broad, and irreversible anodic peak is observed, which is attributed to the oxidation of the constituent components of the perovskite and the decomposition of its structure. sctm.mkmjcce.org.mkmjcce.org.mk

The onset of this anodic peak for DMAPbI3 microparticles immobilized on a paraffin-impregnated graphite electrode has been observed to initiate at approximately -0.153 V. sctm.mk At lower scan rates, this peak can be seen as a complex oxidation process involving the various constituents of DMAPbI3. sctm.mk The organic dimethylammonium cation (DMA+) can be oxidized to various states, potentially including CO2. sctm.mk The lead ions can be oxidized to form lead oxide, and the iodide ions can be oxidized, most likely to elemental iodine. sctm.mk A distinct and small reduction peak is sometimes observed, which may be due to the reduction of by-products from the oxidation process rather than the perovskite itself. sctm.mk

The electrochemical activity of DMAPbI3 is intrinsically linked to its perovskite structure. The incorporation of the dimethylammonium cation can induce structural changes that, in turn, influence the electrochemical behavior. The addition of DMA+ can cause a tilting of the perovskite octahedra, which has been shown to increase the bandgap of the material. greatcellsolarmaterials.comacs.org This structural modification can affect the energy levels of the valence and conduction bands, which would be reflected in the cyclic voltammetry measurements.

Furthermore, the decomposition of the perovskite structure during the electrochemical process, as indicated by the irreversible anodic peak in CV studies, highlights the relationship between the material's structural integrity and its electrochemical stability. mjcce.org.mkmjcce.org.mk The oxidation of the individual components (DMA+, Pb2+, and I-) leads to the breakdown of the perovskite lattice. sctm.mk Understanding this correlation is crucial for developing more stable perovskite materials for optoelectronic applications.

Interfacial Engineering and Transport Kinetics in Devices

Modification of Built-in Potential for Enhanced Charge Separation

While direct quantitative data on the modification of the built-in potential by this compound is not extensively detailed in the available research, the observed improvements in photovoltaic parameters suggest a positive influence on the internal electric field. The built-in potential (Vbi) is a critical factor that dictates the efficiency of charge separation at the p-n or p-i-n junction within a solar cell. A larger Vbi creates a stronger electric field, which facilitates the separation of photogenerated electron-hole pairs and minimizes their recombination.

The incorporation of the dimethylammonium (DMA⁺) cation can alter the electronic properties of the perovskite layer and the interfaces with the electron and hole transport layers. These alterations can lead to a more favorable energy level alignment, thereby increasing the Vbi. This enhancement in the internal electric field is a key contributor to the improved open-circuit voltage (Voc) and fill factor (FF) often observed in perovskite solar cells containing DMAI.

Impact on Electron Transfer Processes in Photovoltaic Systems

The efficiency of a photovoltaic device is intrinsically linked to the kinetics of electron transfer from the light-absorbing perovskite layer to the electron transport layer (ETL) and the subsequent extraction to the external circuit. Research indicates that the presence of DMAI can influence these electron transfer processes, although specific quantitative data on transfer rates remains an area of active investigation.

The use of organic cations like DMA⁺ can passivate surface defects on the perovskite crystals. These defects often act as recombination centers, trapping electrons and holes and preventing their efficient extraction. By reducing the density of these trap states, DMAI can lead to a decrease in non-radiative recombination rates, thereby increasing the charge carrier lifetime and diffusion length. This allows more charge carriers to reach the ETL and be extracted, contributing to a higher short-circuit current density (Jsc).

Furthermore, modifications to the perovskite's crystal structure and morphology induced by DMAI can also play a role. A more ordered and uniform perovskite film can provide more direct pathways for electron transport to the ETL, reducing the likelihood of charge carrier scattering and recombination within the bulk of the perovskite layer.

Bandgap Modulation and Fermi Level Regulation

One of the most significant and well-documented effects of incorporating this compound into perovskite structures is the modulation of the material's bandgap and the regulation of its Fermi level.

The introduction of the larger DMA⁺ cation into the perovskite lattice, often in combination with other cations like methylammonium (B1206745) (MA⁺) or formamidinium (FA⁺), can induce a structural distortion. Specifically, it can cause a tilting of the lead-iodide octahedra that form the perovskite crystal lattice. This octahedral tilting has a direct impact on the electronic band structure of the material, leading to an increase in the bandgap energy. For instance, the incorporation of DMA into methylammonium lead iodide (MAPbI₃) has been shown to increase the bandgap by approximately 20 meV.

This ability to tune the bandgap is crucial for optimizing the absorption spectrum of the solar cell to better match the solar spectrum and for applications in tandem solar cells.

Below is a table summarizing the effect of Dimethylammonium incorporation on the bandgap of a mixed-cation perovskite.

Perovskite CompositionBandgap (eV)
MA₀.₉₅DMA₀.₀₅PbI₃1.57
MA₀.₉₀DMA₀.₁₀PbI₃1.58
MA₀.₈₅DMA₀.₁₅PbI₃1.59
MA₀.₈₀DMA₀.₂₀PbI₃1.60

This is an interactive data table. The values are representative and may vary based on specific experimental conditions.

Computational and Theoretical Studies on Dimethylammonium Iodide Perovskites

Density Functional Theory (DFT) Calculations for Energetic Favorability of Cation Incorporation

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of dimethylammonium iodide perovskites, DFT calculations have been employed to determine the energetic feasibility of incorporating the larger DMA⁺ cation into the perovskite lattice, which is typically occupied by the smaller methylammonium (B1206745) (MA⁺) cation.

DFT has also been used to calculate specific properties related to the incorporated cations. For instance, in a mixed MA₀.₈DMA₀.₂PbI₃ structure, DFT calculations were performed to determine the static ¹⁴N nuclear quadrupole coupling constant (C_Q), which relates to the local electric field gradient around the nitrogen atom in the cation. These calculations provide insight into the local environment and dynamics of the cations within the lattice.

Table 1: DFT Calculated Properties for Cations in a Mixed-Cation Perovskite Lattice
CationCalculated Static ¹⁴N C_Q (kHz)
Methylammonium (MA)670
Dimethylammonium (DMA)596

While the incorporation of DMA is favorable at lower concentrations (up to x = 0.2), DFT helps explain why forming a 3D perovskite structure becomes energetically unfavorable at higher concentrations. acs.orgnih.gov The significant lattice strain required to accommodate large amounts of the bulky DMA cation leads to the formation of a different, non-perovskite crystal structure when the DMA content exceeds a certain threshold. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Atomic-Level Mechanisms

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While extensive MD studies specifically targeting this compound perovskites are emerging, insights into the atomic-level mechanisms can be inferred from experimental data that MD simulations typically aim to replicate and explain.

Key among these mechanisms is the rotational motion of the organic cations within the inorganic lead-iodide cage. The mobility of these cations is crucial for understanding phase transitions and charge carrier interactions. In mixed MA₀.₈DMA₀.₂PbI₃ perovskites, ¹⁴N NMR relaxation experiments, a technique that probes atomic-level dynamics, have been used to establish the reorientation times of both the MA⁺ and DMA⁺ cations. acs.orgnih.gov

The results show that although the larger DMA⁺ cation reorients more slowly than the MA⁺ ion, it is still highly mobile, with both cations exhibiting reorientation times on the order of picoseconds. acs.orgnih.gov This high mobility indicates that the DMA⁺ ion is not static within the lattice but participates actively in the dynamic disorder characteristic of hybrid perovskites.

Table 2: Cation Reorientation Times in MA₀.₈DMA₀.₂PbI₃
CationReorientation Time (τ_c) (ps)
Methylammonium (MA)1.6
Dimethylammonium (DMA)2.6

Ab initio simulations on similar systems with large cation inclusions provide a model for what MD simulations of DMA-perovskites would reveal. Such simulations show that the presence of a larger cation can cause significant local ion displacements, increasing the distances between lead and iodide atoms in the inorganic cage. bath.ac.uk These structural changes directly influence ion migration pathways and their associated activation energies, which are critical for ionic conductivity and material stability. bath.ac.uk

Modeling of Electronic Structure and Charge Transport Pathways

Modeling the electronic structure is essential for understanding the optoelectronic properties of perovskite materials. The incorporation of dimethylammonium has been shown to modify the electronic properties and charge transport pathways in lead iodide perovskites.

One of the primary effects observed is a change in the material's band gap. The inclusion of DMA⁺ into the MAPbI₃ lattice leads to a small increase in the band gap. For a sample with 20% DMA incorporation (MA₀.₈DMA₀.₂PbI₃), this increase is approximately 20 meV compared to pure MAPbI₃. acs.orgnih.gov This widening of the band gap is a direct consequence of the structural changes induced by the larger cation. Furthermore, studies have shown that incorporating DMA can lead to increased local heterogeneity in the bandgap across the material. nsf.gov

Computational and experimental models show that DMA⁺ can also fundamentally alter the charge transport pathways by inducing the formation of mixed-dimensional heterostructures. mdpi.comsemanticscholar.org Specifically, the introduction of DMAI can facilitate the formation of one-dimensional (1D) DMAPbI₃ at the grain boundaries of the primary three-dimensional (3D) perovskite. mdpi.comsemanticscholar.org This 1D capping layer has several beneficial effects:

Improved Morphology: It facilitates crystalline growth and reduces grain boundaries. mdpi.com

Reduced Trap Density: The 1D structure helps to passivate defects, leading to a remarkable reduction in bulk trap density. mdpi.comsemanticscholar.org

Enhanced Carrier Lifetime: By reducing non-radiative recombination at defects, the charge carrier lifetime is extended. mdpi.comsemanticscholar.org

These modifications to the electronic structure and morphology create more efficient pathways for charge transport and extraction, ultimately enhancing the performance of photovoltaic devices. mdpi.com

Advanced Applications and Future Research Directions

Integration in High-Performance Perovskite Solar Cells (PSCs)

The incorporation of Dimethylammonium iodide into perovskite solar cells has been a key strategy in pushing the boundaries of their performance and stability.

Enhancement of Power Conversion Efficiency and Open-Circuit Voltage

One study reported that the incorporation of DMAI in a 1D/3D mixed-dimensional perovskite structure resulted in a first-class power conversion efficiency of 21.43%. In another investigation focusing on inorganic CsPbI2Br perovskite solar cells for indoor applications, the introduction of DMAI led to slower, more controlled crystallization, which was beneficial for device performance.

While specific comparative data is often dependent on the full perovskite composition and device architecture, the trend in the literature indicates a significant positive impact of DMAI on both PCE and Voc.

Table 1: Performance of Perovskite Solar Cells Incorporating this compound (DMAI)

Perovskite Composition Role of DMAI Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Reference
1D/3D Mixed-Dimensional Structural Component 21.43% Not Specified mdpi.com
CsPbI2Br Crystallization Modifier Improved for indoor PV Not Specified

Strategies for Long-Term Device Stability

A major hurdle in the commercialization of perovskite solar cells is their long-term stability. This compound has been identified as a key player in addressing this challenge. The incorporation of the dimethylammonium cation (DMA+) can enhance the intrinsic stability of the perovskite lattice.

One effective strategy involves the formation of mixed-dimensional perovskite structures. By introducing DMAI, a one-dimensional (1D) DMAPbI3 perovskite can be formed at the grain boundaries of the three-dimensional (3D) perovskite. This 1D capping layer acts as a barrier, effectively preventing the intrusion of moisture, which is a primary cause of perovskite degradation. A study demonstrated that a PSC with a 1D/3D heterostructure induced by DMAI maintained 85% of its initial efficiency after 1000 hours of storage under ambient conditions with approximately 45% relative humidity mdpi.com.

Furthermore, the addition of excess methylammonium (B1206745) iodide (MAI), a related organic halide, has been shown to dramatically increase the stability of perovskite films. While not a direct application of DMAI, this finding highlights the general principle of using organic ammonium (B1175870) halides to enhance perovskite resilience rsc.orgmdpi.com.

Development of Wide Bandgap Perovskite Formulations for Tandem Applications

Tandem solar cells, which stack a wide-bandgap perovskite cell on top of a narrow-bandgap cell (like silicon or another perovskite), offer a promising route to surpass the efficiency limits of single-junction devices. The development of stable and efficient wide-bandgap perovskite top cells is crucial for this technology.

This compound has been explored as a component in these wide-bandgap formulations. The incorporation of the larger dimethylammonium cation can induce a tilt in the perovskite octahedra, leading to an increase in the bandgap mdpi.com. This allows for the tuning of the perovskite's absorption properties to better match the solar spectrum in a tandem configuration. Moreover, using DMA+ to widen the bandgap can be an alternative to increasing the bromide content, which can sometimes lead to halide segregation and instability under illumination whiterose.ac.uk.

Research into methylammonium-free wide-bandgap perovskites for tandem photovoltaics has highlighted the incorporation of the dimethylammonium cation as a useful approach to increase the bandgap without introducing additional halide anions, which can help to avoid halide segregation whiterose.ac.uk. While specific efficiency data for tandem cells explicitly using DMAI in the top cell is still emerging, the fundamental principles and initial findings are promising for the development of highly efficient and stable all-perovskite or perovskite-on-silicon tandem solar cells.

Potential in Other Optoelectronic Devices

The favorable optoelectronic properties of perovskites containing this compound extend beyond solar cells. While research is still in its early stages, the potential for DMAI to play a role in other devices such as light-emitting diodes (LEDs) and photodetectors is being actively explored.

The improved crystallinity, reduced defect density, and enhanced stability offered by the inclusion of DMAI in perovskite films are desirable characteristics for efficient light emission in LEDs and sensitive light detection in photodetectors. The ability to tune the bandgap through the incorporation of DMA+ could also be advantageous for creating LEDs that emit at specific wavelengths and photodetectors with tailored spectral responses. Further research is needed to fully realize the potential of DMAI in these and other novel optoelectronic applications.

Innovations in Perovskite Precursor Electrolytes for Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that has been extensively studied. While the primary redox couples in DSSC electrolytes are typically iodide/triiodide or cobalt-based, there is an emerging interest in exploring perovskite materials as light harvesters in DSSC-like architectures.

In this context, the composition of the precursor solution used to form the perovskite layer is critical. While direct research on the use of this compound in perovskite precursor electrolytes for traditional DSSCs is limited, the principles of its role in controlling perovskite crystallization and film formation in PSCs are highly relevant. The ability of DMAI to modulate the precursor chemistry and influence the final perovskite film quality could be leveraged to optimize the performance of perovskite-based DSSCs. This represents an innovative area for future research, potentially leading to hybrid devices that combine the advantages of both technologies.

Emerging Concepts in Mixed-Dimensional Perovskite Devices

A significant advancement in perovskite device engineering is the development of mixed-dimensional perovskite structures, which combine the high charge carrier mobility of 3D perovskites with the enhanced stability of lower-dimensional (2D, 1D, or 0D) perovskites. This compound has proven to be a key enabler in the fabrication of these sophisticated architectures.

By introducing DMAI into the precursor solution, it is possible to induce the in-situ formation of 1D DMAPbI3 structures at the grain boundaries and/or on the surface of the 3D perovskite film mdpi.com. This is achieved through a two-step deposition method where the DMAI is included in the organic salt solution that is spin-coated onto a lead iodide film mdpi.com. The resulting 1D/3D heterostructure benefits from the passivation of defects at the 3D perovskite grain boundaries by the 1D material, leading to a reduction in non-radiative recombination and an improvement in charge carrier lifetime mdpi.com.

Furthermore, the hydrophobic nature of the larger organic cations in the lower-dimensional perovskite component enhances the moisture resistance of the entire film, thereby improving the long-term stability of the device mdpi.com. A solar cell based on a 1D/3D mixed-dimensional perovskite heterostructure fabricated using DMAI achieved a high power conversion efficiency of 21.43% and demonstrated significantly improved stability compared to a purely 3D counterpart mdpi.com. This approach of using DMAI to create mixed-dimensional perovskites is a promising strategy for developing highly efficient and durable next-generation perovskite devices.

Q & A

Q. What are the standard synthesis protocols for dimethylammonium iodide (DMAI)-based perovskites, and how can purity be ensured?

DMAI is commonly used to synthesize hybrid organic-inorganic perovskites (HOIPs) like DMAPbI₃. A modified protocol involves dissolving stoichiometric amounts of PbI₂ and DMAI in acetonitrile, followed by controlled evaporation to yield crystalline DMAPbI₃ . Purity is confirmed via powder X-ray diffraction (PXRD) to exclude unreacted precursors (e.g., PbI₂ or DMAI residues) and validate unit cell parameters (e.g., hexagonal P6₃/mmc space group with a = 8.758 Å, c = 8.186 Å) . Infrared (IR) and Raman spectroscopy further verify organic cation vibrations (e.g., CH₃/NH₂ groups) and phase transitions .

Q. Which characterization techniques are critical for analyzing DMAI-derived perovskites?

  • PXRD : Confirms crystal structure and phase purity by matching diffraction patterns to reference data .
  • Vibrational Spectroscopy : IR and Raman identify organic cation dynamics (e.g., DMA⁺ rotation-induced phase transitions at varying temperatures) .
  • SEM-EDX : Reveals morphology (e.g., hexagonal rod-like particles) and elemental composition (e.g., Pb:I ratio ≈ 1:3) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. How does DMAI influence the optical properties of perovskites?

DMAI-based perovskites like DMAPbI₃ exhibit wide bandgaps (~2.59 eV) suitable for UV-visible light harvesting. Optical characterization via UV-Vis and photoluminescence (PL) spectroscopy shows blue emission, linked to exciton recombination in the perovskite lattice . Mixed halide systems (e.g., DMAPbI₃₋ₓBrₓ) enable tunable bandgaps for optoelectronic applications .

Advanced Research Questions

Q. What is the mechanistic role of DMAI in stabilizing inorganic CsPbI₃ perovskites?

DMAI acts as an additive, forming an intermediate DMAPbI₃ phase during CsPbI₃ synthesis. This phase templates the cubic perovskite lattice, suppressing non-perovskite δ-CsPbI₃ formation. The DMA⁺ cation’s size and hydrogen-bonding interactions reduce lattice strain, enhancing phase stability and photovoltaic efficiency (>21% PCE) . Post-synthesis annealing removes residual DMAI, leaving a stable CsPbI₃ structure .

Q. How can electrochemical studies elucidate the stability of DMAI-containing perovskites?

Cyclic voltammetry (CV) in dichloromethane with tetrabutylammonium chloride electrolyte reveals oxidation/reduction peaks corresponding to iodide ion redox activity and perovskite decomposition. For DMAPbI₃, a broad irreversible anodic peak at ~1.2 V vs. Ag/Ag⁺ indicates oxidative degradation, guiding stability improvements via encapsulation or dopant engineering .

Q. Why does unintended DMA⁺ incorporation occur in MA-based perovskites, and how can this be resolved?

When lead acetate is used as a Pb²⁺ source, basic acetate ions promote DMA⁺ formation via solvent (DMF) degradation. This leads to up to 15% DMA⁺ substitution in MAPbI₃, distorting the lattice and altering optoelectronic properties. Mitigation strategies include using non-basic Pb precursors (e.g., PbI₂) or optimizing solvent systems to suppress side reactions .

Q. What are the contradictions in reported carrier diffusion lengths for DMAI-derived perovskites, and how can they be addressed?

While solution-processed DMAPbI₃ films show carrier diffusion lengths ~100 nm, single crystals exhibit exceptional lengths >3 mm under weak light. Discrepancies arise from grain boundary defects in polycrystalline films. Advanced techniques like time-resolved microwave conductivity (TRMC) or spatially resolved PL mapping can resolve these variations .

Methodological Best Practices

Q. How should researchers handle DMAI in air-sensitive syntheses?

DMAI is hygroscopic and light-sensitive. Use anhydrous solvents (e.g., acetonitrile) in glovebox conditions, and store DMAI in desiccated, opaque containers. Monitor reaction progress via in situ FTIR to detect moisture-induced degradation .

Q. What analytical workflows are recommended for resolving phase impurities in DMAI-CsPbI₃ systems?

  • In Situ GIWAXS : Tracks phase evolution during annealing to identify intermediate DMAPbI₃ or δ-CsPbI₃ .
  • Solid-State NMR : Detects residual DMA⁺ in CsPbI₃ lattices, which may act as recombination centers .
  • Density Functional Theory (DFT) : Models DMA⁺-Cs⁺ interactions to predict stable doping thresholds .

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